2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid
Overview
Description
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it suitable for drug synthesis, biochemical studies, and molecular imaging.
Preparation Methods
The synthesis of 2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with methylamine to form an intermediate, which is then reacted with chloroacetic acid under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid can be compared with similar compounds such as:
4-Amino-2-methoxybenzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)-methylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUGAKRLKAOVTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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